molecular formula C19H40O3P- B15161077 Octadecyl methylphosphonate CAS No. 820260-92-2

Octadecyl methylphosphonate

Cat. No.: B15161077
CAS No.: 820260-92-2
M. Wt: 347.5 g/mol
InChI Key: YQORJKABZAUTRR-UHFFFAOYSA-M
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Description

Octadecyl methylphosphonate is an organophosphorus compound characterized by an octadecyl (C18) hydrocarbon chain linked to a methylphosphonate group (PO(OH)(OCH3)). Such properties make it theoretically applicable in surfactants, lubricants, or chromatographic phases, though empirical data is sparse .

Properties

CAS No.

820260-92-2

Molecular Formula

C19H40O3P-

Molecular Weight

347.5 g/mol

IUPAC Name

methyl(octadecoxy)phosphinate

InChI

InChI=1S/C19H41O3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h3-19H2,1-2H3,(H,20,21)/p-1

InChI Key

YQORJKABZAUTRR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(C)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of octadecyl alcohol with methylphosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of octadecyl methylphosphonate occurs via nucleophilic attack on the phosphorus center, yielding methylphosphonic acid and octadecanol. This reaction is pH-dependent and typically accelerated in acidic or alkaline conditions.

Key Conditions and Outcomes:

  • Acidic Hydrolysis: Proceeds through protonation of the ester oxygen, increasing electrophilicity at phosphorus.

  • Alkaline Hydrolysis: Involves hydroxide ion attack, forming a pentacoordinate intermediate before bond cleavage.

Esterification and Transesterification

This compound participates in ester-exchange reactions, enabling the synthesis of derivatives. Transesterification with alcohols or other esters is catalyzed by acids, bases, or metal salts.

Table 1: Solvent and Catalyst Effects on Phosphonate Esterification

EntryCatalyst (Load)SolventTemperatureTimeYield (%)
12SPB (5 wt%)None90°C5 min98
29Succinic acid (8.5%)NoneAmbient5 min98
20ZnI₂ (20 mol%)NoneAmbient15 min96

Reactions under solvent-free conditions with catalysts like sulfated polyborate (SPB) or ZnI₂ achieve near-quantitative yields, highlighting efficiency in industrial applications .

Coupling Reactions with Nucleophiles

The phosphonate group reacts with nucleophiles (e.g., amines, alcohols) to form stable P–N or P–O bonds. For example:

  • Amine Coupling: Produces phosphonamidates, useful in agrochemicals.

  • Alcohol Coupling: Generates mixed phosphonate esters for surface modification.

Table 2: Solvent Impact on Non-Catalyzed Esterification

SolventYield (%)
Ethanol57
Tetrahydrofuran55
Water42
Dichloromethane48

Polar aprotic solvents (e.g., THF) enhance reaction rates compared to water or non-polar solvents .

Surface Interaction and Modification

This compound forms self-assembled monolayers (SAMs) on metal oxides (e.g., Al₂O₃, TiO₂) via covalent P–O–Metal bonds. These films improve corrosion resistance and reduce friction in lubricants.

Mechanism:

  • Adsorption: Phosphonate headgroup binds to metal oxide surfaces.

  • Organization: Alkyl chains align perpendicularly, creating hydrophobic layers.

Mechanism of Action

The mechanism of action of octadecyl methylphosphonate involves its interaction with biological membranes and other molecular targets. The long alkyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. The methylphosphonate group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Octadecyl Sulfate

  • Structure : Sodium octadecyl sulfate features a C18 chain with a sulfate (SO₄⁻) head group, making it an anionic surfactant.
  • Retains surfactant efficacy across varying ionic strengths (tested with NaCl) .
  • Applications: Stabilizes titania colloids in aqueous-ethanol mixtures.
  • Contrast with Octadecyl Methylphosphonate :
    • The phosphonate group in this compound is less polar than sulfate but offers stronger metal-binding ability. This could enhance stability in hard water or high-metal environments.

Octadecyl Chloride

  • Structure : A halogenated paraffin with a C18 chain and terminal chloride.
  • Properties: Acts as a solid lubricant with low friction coefficients (µ ≈ 0.1) below its melting point (~20°C). Thermally stable up to 300°C, retaining lubricity without decomposition .
  • Applications : Used in industrial lubricants for low-temperature applications.
  • However, this remains speculative without direct data.

Methylphosphonate

  • Structure : A small molecule with a methyl group bonded to a phosphonate (PO(OH)₂⁻) group.
  • Properties: Functions as a pH indicator in 31P NMR due to pH-dependent chemical shifts near its pKa (~7.0) . Non-toxic to eukaryotic cells (e.g., EAT cells) at concentrations ≤20 mM .
  • Applications : Intracellular pH monitoring in biological systems.
  • Contrast with this compound: The C18 chain in this compound would drastically reduce water solubility, limiting cellular uptake. However, it might serve as a membrane-anchored pH sensor or surfactant in non-aqueous systems.

Polymerically Bonded Octadecyl Silica (C18 Chromatographic Phases)

  • Structure : Silica particles functionalized with polymeric C18 chains (e.g., Shim-pack GIS C18-P) .
  • Properties: High steric selectivity for planar vs. non-planar compounds (e.g., vitamin D2/D3 separation) . Stable in acidic mobile phases, with carbon coverage influencing retention times .
  • Applications : HPLC/UHPLC separation of hydrophobic analytes like PAHs .
  • Contrast with this compound :
    • Replacing siloxane bonds with phosphonate groups could alter phase stability and selectivity. Phosphonate’s ionic character might enable mixed-mode chromatography (hydrophobic and ion-exchange interactions), useful for polar analytes.

Biological Activity

Octadecyl methylphosphonate (OMP) is a phosphonate compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and drug delivery. This article explores the biological activity of OMP, highlighting its mechanisms, metabolic pathways, and applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic alkyl chain (C18) attached to a methylphosphonate group. This structure contributes to its unique properties, including its ability to interact with lipid membranes and influence cellular processes.

Biological Activity Overview

OMP exhibits significant biological activities, particularly in vitro cytotoxicity against various cancer cell lines. Key findings regarding its biological activity include:

  • Cytotoxic Effects : OMP has shown high specific cytotoxicity against a variety of tumor cells in vitro, while demonstrating moderate activity in vivo. This discrepancy may be attributed to metabolic degradation in whole animals .
  • Metabolism : Studies indicate that OMP undergoes limited metabolism in rat plasma and erythrocytes, with only 4-5% degradation observed within three hours. In cultured hepatocytes, 35% and 58.3% of OMP remained after 6 and 24 hours, respectively, indicating a slower metabolic rate compared to other compounds .
  • Mechanism of Action : The metabolism of OMP involves hydrolysis by phospholipases and alkylhydrolases, leading to the formation of metabolites such as 1-O-alkyl-2-O-methylglycerol (AMG) and 1-O-alkyl-2-O-methylphosphatidic acid (AMPA). These metabolites may contribute to the compound's biological effects by modulating lipid signaling pathways .

Case Studies

Several studies have investigated the biological activity of OMP and its derivatives:

  • Cytotoxicity in Tumor Cells : A study demonstrated that OMP maintained over 98% integrity after 24 hours of incubation with leukemia cells (HL60 and K562) and adenocarcinoma cells (HT29), suggesting that it could serve as a stable agent for targeted therapy .
  • Antiviral Applications : Research on lipid prodrugs incorporating phosphonates has shown that modifications similar to those found in OMP can enhance antiviral activity against double-stranded DNA viruses. These modifications improve cellular uptake and reduce toxicity, indicating potential therapeutic applications for OMP derivatives .

Data Table: Biological Activity Summary

Biological Activity Observation
CytotoxicityHigh in vitro; moderate in vivo
Metabolism Rate4-5% degradation in plasma; slower metabolism in hepatocytes
Key MetabolitesAMG, AMPA, stearyl alcohol
Stability>98% stability in tumor cells over 24 hours
Potential ApplicationsAntitumor therapy, antiviral drug development

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